6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one
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Overview
Description
6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure This compound is characterized by the presence of a chloro group at the 6th position, a nitro group at the 4th position of the phenoxy ring, and a trifluoromethyl group at the 2nd position of the phenoxy ring The phenyl group is attached to the 4th position of the chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.
Introduction of the Chloro Group: Chlorination of the chromen-2-one core at the 6th position can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Phenoxy Substitution: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where the nitro and trifluoromethyl groups are already present on the phenoxy ring. This step typically requires a strong base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the specific conditions.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the nitro and trifluoromethyl groups may enhance its ability to interact with biological macromolecules, potentially inhibiting key enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Acifluorfen: A similar compound with a trifluoromethyl group and nitro group, used as an herbicide.
Fluoroglycofen: Another herbicide with structural similarities, including the presence of a trifluoromethyl group.
Uniqueness
6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one is unique due to its specific combination of functional groups and the chromen-2-one core structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11ClF3NO5/c23-17-9-15-14(12-4-2-1-3-5-12)10-21(28)32-19(15)11-20(17)31-18-7-6-13(27(29)30)8-16(18)22(24,25)26/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQNEHNVJIMSHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OC4=C(C=C(C=C4)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11ClF3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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